![molecular formula C14H16F3NO B2551811 N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide CAS No. 2361793-10-2](/img/structure/B2551811.png)
N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide, also known as MTFEPA, is a synthetic compound that has been widely used in scientific research. MTFEPA belongs to the family of α,β-unsaturated amides and has been found to have various biochemical and physiological effects.
Wirkmechanismus
N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide works by binding to the active site of HDACs, thereby preventing them from removing acetyl groups from histones. This results in an increase in the acetylation of histones, which in turn leads to changes in gene expression and cell differentiation. This compound has also been found to inhibit the activity of other enzymes and proteins, such as the proteasome and the nuclear factor kappa B (NF-κB), which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide in lab experiments is its specificity for HDACs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, this compound has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has been found to be cytotoxic at high concentrations, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide. One area of interest is the development of new drugs based on the structure of this compound, which could have potential applications in the treatment of cancer and other diseases. Another area of interest is the investigation of the role of HDACs in various cellular processes, and the development of new inhibitors that can selectively target these enzymes. Finally, further research is needed to understand the mechanism of action of this compound and its potential side effects, in order to optimize its use in scientific research.
Synthesemethoden
N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with trifluoroacetic acid, followed by the reaction of the resulting product with ethylamine and acetic anhydride. The final step involves the reaction of the product with acryloyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been found to be particularly effective in inhibiting the activity of histone deacetylases (HDACs), which play a key role in gene expression and cell differentiation. This compound has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c1-3-13(19)18(10-14(15,16)17)9-8-12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAMSILAHWGYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN(CC(F)(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2551729.png)
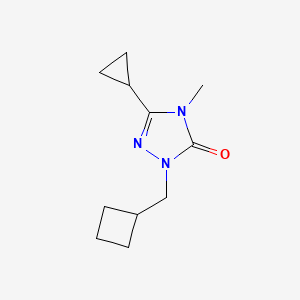
![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)
![N-(3,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

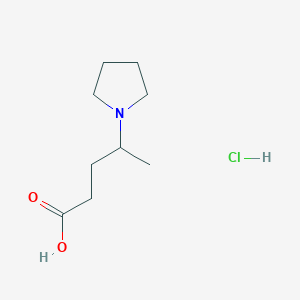
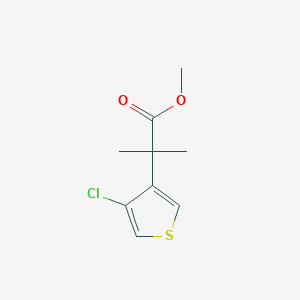
![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2551742.png)
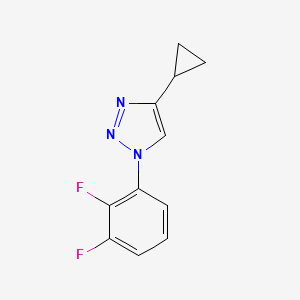
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2551744.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551746.png)
![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2551747.png)
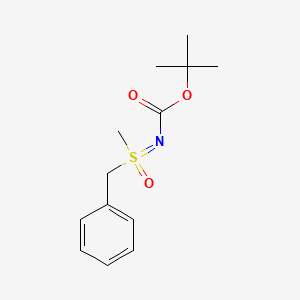
![Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate](/img/structure/B2551751.png)
